molecular formula C15H24O B14298379 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol CAS No. 112362-24-0

4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol

Cat. No.: B14298379
CAS No.: 112362-24-0
M. Wt: 220.35 g/mol
InChI Key: ANTXRXXFZWRJFQ-UHFFFAOYSA-N
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Description

4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is a complex organic compound with the molecular formula C15H24O. It is a bicyclic compound, meaning it contains two fused rings. This compound is also known by other names such as α-Multijugenol and is a derivative of caryophyllene, a natural bicyclic sesquiterpene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of caryophyllene as a starting material, which undergoes a series of chemical reactions including oxidation and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Cl2, Br2), Alkylating agents (e.g., CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is similar to other bicyclic compounds such as:

These compounds share similar chemical properties and biological activities, but this compound is unique due to its specific structural features and the resulting distinct chemical and biological properties.

Properties

CAS No.

112362-24-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4,11,11-trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol

InChI

InChI=1S/C15H24O/c1-10-5-8-14(16)11(2)6-7-12-13(9-10)15(12,3)4/h6,12-14,16H,1,5,7-9H2,2-4H3

InChI Key

ANTXRXXFZWRJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C2(C)C)CC(=C)CCC1O

Origin of Product

United States

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